An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)pyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)pyrimidine-5-carboxylic acid
Introduction
2-(Methylamino)pyrimidine-5-carboxylic acid, a substituted pyrimidine derivative, represents a significant scaffold in medicinal chemistry and materials science. The pyrimidine ring is a fundamental component of nucleobases, rendering its derivatives prime candidates for investigation as enzyme inhibitors, receptor antagonists, and other biologically active agents.[1] The presence of both a carboxylic acid and a methylamino group imparts amphoteric properties to the molecule, governing its solubility, ionization state, and interaction with biological targets.
This guide provides a comprehensive analysis of the core physicochemical properties of 2-(Methylamino)pyrimidine-5-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior for applications ranging from synthetic chemistry to pharmaceutical formulation. The methodologies and insights presented herein are grounded in established analytical principles, ensuring both technical accuracy and practical relevance.
Core Molecular and Physical Properties
The fundamental identity and physical state of a compound are the bedrock of its scientific application. These properties are essential for accurate dosing, reaction stoichiometry, and material handling.
Identity and Structure
-
Chemical Name: 2-(Methylamino)pyrimidine-5-carboxylic acid
The structure, featuring a pyrimidine core substituted at the 2-position with a methylamino group and at the 5-position with a carboxylic acid, is key to its chemical personality. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group influences the basicity of the amino group, while the amino group, in turn, affects the acidity of the carboxylate.
Physical State and Storage
-
Appearance: Solid form.[4]
-
Storage Conditions: For optimal stability, the compound should be stored at room temperature, sealed in a dry, inert atmosphere, and protected from light.[6]
The solid form is typical for a molecule of this size and polarity with strong intermolecular hydrogen bonding potential via its carboxylic acid and amino moieties.
Summary of Core Properties
| Property | Value | Source(s) |
| CAS Number | 5388-21-6 | [2][3][4][5][6] |
| Molecular Formula | C₆H₇N₃O₂ | [2][3][4][6] |
| Molecular Weight | 153.14 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | Data not available in searched literature. | N/A |
| Boiling Point | Decomposes before boiling. | N/A |
| pKa | Data not available in searched literature. | N/A |
Solution Behavior: Acidity and Solubility
The behavior of 2-(Methylamino)pyrimidine-5-carboxylic acid in solution is dictated by its ionizable groups. The carboxylic acid can donate a proton (acidic), while the pyrimidine nitrogens and the exocyclic amine can accept protons (basic). This amphoteric nature makes its solubility highly dependent on pH.
While specific experimental pKa and solubility data are not available in the cited literature, its structure allows for expert prediction. The compound is expected to be most soluble in aqueous solutions at pH values where it is fully ionized, i.e., at pH > pKa (carboxyl group) and pH < pKa (amino/pyrimidine groups). It will exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero. It is predicted to be soluble in polar organic solvents like DMSO and DMF.
Experimental Protocol: Aqueous pH-Dependent Solubility Profiling
This protocol provides a framework for determining the solubility profile of the compound as a function of pH, a critical parameter for pre-formulation studies.
Causality: The ionization state of the carboxylic acid and amino groups directly impacts the molecule's polarity and its ability to form hydrogen bonds with water, thus controlling its aqueous solubility. By testing solubility across a pH range, we can identify the optimal conditions for dissolution.
Methodology:
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Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Preparation: Add an excess amount of 2-(Methylamino)pyrimidine-5-carboxylic acid to a known volume of each buffer in separate vials. Ensure enough solid is present to create a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. This is validated by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully withdraw a sample of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration using a validated HPLC-UV method.[8]
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to generate the pH-solubility profile.
Caption: Workflow for pH-Dependent Solubility Determination.
Molecular and Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule, confirming its structure and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For 2-(Methylamino)pyrimidine-5-carboxylic acid, the following characteristic absorption bands are expected:
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3500 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]
-
N-H Stretch (Amine): A moderate peak around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[9]
-
C=N and C=C Stretches (Pyrimidine Ring): Multiple sharp bands in the 1450-1650 cm⁻¹ region.
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C-O Stretch (Carboxylic Acid): A moderate band in the 1200-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet typically appearing far downfield between 10-12 ppm.[10] This signal will disappear upon shaking the sample with D₂O due to proton exchange.
-
Pyrimidine Ring Protons: Two distinct signals in the aromatic region (likely 8-9 ppm), corresponding to the protons at the C4 and C6 positions.
-
Amine Proton (-NH-): A broad signal whose chemical shift is concentration and solvent dependent.
-
Methyl Protons (-CH₃): A singlet (or a doublet if coupled to the N-H proton) around 2.8-3.2 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the 160-185 ppm range.[10]
-
Pyrimidine Ring Carbons: Four signals corresponding to the carbons of the pyrimidine ring, with chemical shifts influenced by the nitrogen atoms and substituents.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 25-35 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass of the compound and to study its fragmentation pattern.
-
Electrospray Ionization (ESI): In positive ion mode (ESI+), the expected parent ion would be the protonated molecule [M+H]⁺ with a predicted m/z of 154.0611.[7] In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at a predicted m/z of 152.0465.[7]
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (water) and COOH (formic acid radical).[10]
Experimental Protocol: NMR Sample Preparation and Analysis
Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks. The concentration must be sufficient for detection but not so high as to cause signal broadening.
Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of exchangeable protons (OH, NH).
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.
-
Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C and any desired 2D spectra (e.g., COSY, HSQC) to confirm structural assignments.
Caption: Standard Operating Procedure for NMR Sample Preparation.
Stability and Degradation
Understanding the stability of a compound is crucial for its handling, storage, and formulation.
-
pH Stability: Carboxylic acids can be susceptible to degradation, particularly in highly acidic or basic solutions or at elevated temperatures. A formal stability study would involve incubating the compound in solutions of varying pH and temperature and monitoring its concentration over time via HPLC.[11]
-
Oxidative Stability: The pyrimidine ring and amino group could be susceptible to oxidation. Purging solutions with nitrogen and avoiding exposure to strong oxidizing agents can mitigate this.[11]
-
Safety and Handling: The compound is classified as a skin sensitizer and may cause an allergic skin reaction.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.
Conclusion
2-(Methylamino)pyrimidine-5-carboxylic acid is a multifunctional molecule whose physicochemical properties are dominated by its pyrimidine core and its acidic and basic functional groups. Its solid state, predicted pH-dependent solubility, and distinct spectroscopic fingerprint provide a solid foundation for its use in research and development. While some experimental data like melting point and pKa are not yet reported in the literature, the established protocols outlined in this guide provide a clear pathway for their determination. A thorough understanding of these properties is the first and most critical step toward unlocking the full potential of this versatile chemical entity.
References
- Sinfoo Biotech. 2-methylamino-pyrimidine-5-carboxylic acid, (CAS# 5388-21-6).
- Chem-Impex. Pyrimidine-2-carboxylic acid.
- Echemi. 2-Amino-5-pyrimidinecarboxylic acid.
- Sunway Pharm Ltd. 2-(Methylamino)pyrimidine-5-carboxylic acid - CAS:5388-21-6.
- Sigma-Aldrich. 2-(Methylamino)pyrimidine-5-carboxylic acid DiscoveryCPR 5388-21-6.
- PubChem. 2-(Isopropylamino)pyrimidine-5-carboxylic acid | C8H11N3O2 | CID 19698813.
- J&K Scientific. 2-(Methylamino)pyrimidine-5-carboxylic acid | 5388-21-6.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
- ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
- Wikipedia. Glycine.
- BLDpharm. 1782917-27-4|2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid.
- BLD Pharm. 5388-21-6|2-(Methylamino)pyrimidine-5-carboxylic acid.
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].
- Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
- PubMed. Degradation mechanism and stability of 5-aminolevulinic acid.
- ChemicalBook. (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 764659-72-5.
- Sigma-Aldrich. Pyrimidine-2-carboxylic acid 97 31519-62-7.
- PubChemLite. 2-(methylamino)pyrimidine-5-carboxylic acid (C6H7N3O2).
- Oregon State University. CH 336: Carboxylic Acid Spectroscopy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-methylamino-pyrimidine-5-carboxylic acid,(CAS# 5388-21-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 2-(Methylamino)pyrimidine-5-carboxylic acid - CAS:5388-21-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 5388-21-6|2-(Methylamino)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 2-(methylamino)pyrimidine-5-carboxylic acid (C6H7N3O2) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 11. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
